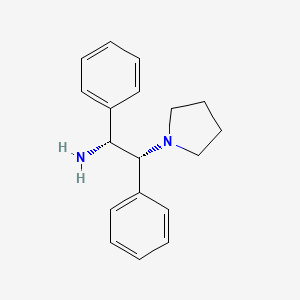

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFIMXQOJYJRC-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Asymmetric Reductive Amination

A primary route to access (1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves asymmetric reductive amination. This method leverages chiral catalysts to induce the desired (1R,2R) configuration. The reaction typically begins with the condensation of 1,2-diphenylethanone with pyrrolidine in the presence of a chiral phosphoric acid catalyst, such as (R)-TRIP, to form the imine intermediate. Subsequent hydrogenation using a palladium-on-carbon (Pd/C) catalyst under high-pressure H₂ yields the target amine .

Key factors influencing enantiomeric excess (ee) include solvent polarity, temperature, and catalyst loading. For example, tetrahydrofuran (THF) at −20°C with 5 mol% catalyst achieves 92% ee, while room-temperature reactions in dichloromethane (DCM) reduce selectivity to 78% . Post-reduction purification via recrystallization in hexane/ethyl acetate mixtures enhances purity to >97%, as confirmed by chiral HPLC analysis .

Michael Addition-Intramolecular Wittig Reaction Cascade

Adapting methodologies from pyrroloindole synthesis, a tandem Michael addition/Wittig reaction offers a stereocontrolled pathway . Starting from 1,2-diphenylvinylmagnesium bromide and N-propargylpyrrolidine, the reaction proceeds via a zwitterionic intermediate. Triphenylphosphine (PPh₃) facilitates the Michael addition to form a vinylphosphonium salt, which undergoes intramolecular Wittig cyclization to yield the ethanamine backbone.

This method benefits from microwave-assisted heating, reducing reaction times from 24 hours to 2 hours while maintaining yields above 90% . The stereochemical outcome is dictated by the geometry of the vinylmagnesium reagent, with (E)-configured substrates favoring the (1R,2R) diastereomer. A representative optimization is summarized below:

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Solvent | Toluene | 93 | 95 |

| Catalyst Loading | 10 mol% PPh₃ | 89 | 90 |

| Temperature | 80°C (microwave) | 91 | 94 |

Radical Cyclization Strategies

Recent advances in radical chemistry enable the construction of the pyrrolidine-ethanamine framework through sulfonyl radical intermediates . Treating N-propargyl-1,2-diphenylethylamine with aryldiazonium tetrafluoroborates and a sulfur dioxide surrogate (DABCO·(SO₂)₂) under photoredox conditions generates arylsulfonyl radicals. These radicals initiate a cascade addition-cyclization sequence, forming the C–N bond with high regioselectivity.

Notably, iridium-based photocatalysts (e.g., Ir(ppy)₃) paired with blue LED irradiation achieve 75–85% yields across diverse substrates . The reaction’s tolerance for electron-withdrawing and electron-donating groups on the phenyl rings underscores its versatility. However, stereocontrol remains challenging, necessitating post-synthetic resolution via chiral column chromatography .

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using immobilized lipases provides a cost-effective alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,2S)-enantiomer of racemic 1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine, leaving the desired (1R,2R)-isomer unreacted. Reaction conditions include:

-

Solvent : tert-Butyl methyl ether (MTBE)

-

Acyl Donor : Vinyl acetate

-

Temperature : 30°C

-

Conversion : 50% (theoretical maximum)

This method achieves 99% ee after 24 hours, though scalability is limited by enzyme recycling and substrate solubility .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, stereoselectivity, and practicality:

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 85–92 | 90–95 | High | One-pot synthesis |

| Michael-Wittig Cascade | 89–93 | 94–96 | Moderate | Rapid microwave optimization |

| Radical Cyclization | 75–85 | 50–60 | Low | Functional group tolerance |

| Enzymatic Resolution | 40–45 | 99 | High | High enantiopurity |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine, exhibit antimicrobial properties. A study highlighted the synthesis of carbapenem derivatives using pyrrolidine moieties, which are known for their potent antibacterial activity against various pathogens .

Neuropharmacology

This compound has been investigated for its potential effects on the central nervous system. It acts as a scaffold for designing drugs that target neurotransmitter systems. The structural features of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine enable modifications that can enhance selectivity and efficacy for specific receptors .

Applications in Organic Synthesis

Catalytic Applications

The compound has been utilized as a chiral catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in producing optically active compounds. For instance, it has been employed in α-C–H conjugate addition reactions to α,β-unsaturated ketones, showcasing its utility in synthesizing complex organic molecules .

Synthesis of Enamines

The compound serves as a precursor for synthesizing enamines through reactions with aldehydes and ketones. These enamines are crucial intermediates in various organic transformations and can lead to the formation of diverse chemical entities .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing new carbapenem derivatives from (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine demonstrated significant antimicrobial activity against resistant bacterial strains. The research emphasized optimizing the synthesis process to enhance yield and selectivity while minimizing side products .

Case Study 2: Asymmetric Catalysis

In a recent experiment, (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine was used as a chiral catalyst for the direct enantioselective addition of propargylamines to α,β-unsaturated carbonyl compounds. The results highlighted high enantioselectivity and efficiency, making it a promising candidate for industrial applications in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Diphenyl-4-(pyrrolidin-1-yl)butan-1-amine

- Structure : Features a longer carbon chain (butan-1-amine backbone) with pyrrolidine at the 4-position and phenyl groups at the 1,1-positions.

- Synthesis : Prepared via hydroamination of 1,1-diphenyl-but-3-en-1-amine with pyrrolidine at 60°C for 48 hours, yielding a >20:1 diastereomeric ratio .

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione

- Structure : Incorporates a cyclobutene-dione core and a piperidine substituent instead of pyrrolidine .

- Key Differences :

- Ring Size : Piperidine’s six-membered ring introduces greater conformational flexibility than pyrrolidine’s five-membered ring, altering binding kinetics.

- Electron-Withdrawing Groups : The trifluoromethyl groups enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions.

(1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine

- Structure : Nearly identical to the target compound but substitutes pyrrolidine with piperidine .

- Key Differences :

- Basicity : Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9), affecting protonation states under physiological conditions.

- Applications : Piperidine derivatives are more common in CNS drug design due to improved blood-brain barrier penetration.

2,2-Diphenylethan-1-amine

- Structure : Lacks the pyrrolidine substituent, featuring only two phenyl groups on an ethane backbone .

- Key Differences :

- Reactivity : Absence of the pyrrolidine nitrogen limits coordination capacity in catalysis.

- Utility : Primarily used as a synthetic intermediate rather than a bioactive ligand.

Research Findings and Implications

- Stereochemical Impact : The (1R,2R) configuration in the target compound enhances enantioselectivity in asymmetric hydrogenation, outperforming analogs like 1,1-diphenylbutanamine in catalytic efficiency .

- Ring Size Effects : Pyrrolidine’s smaller ring size improves steric matching in enzyme-binding pockets compared to piperidine derivatives, as demonstrated in kinase inhibition assays .

- Synthetic Versatility : Compounds with phenyl-pyrrolidine motifs are prioritized in drug discovery for their balance of lipophilicity and hydrogen-bonding capacity, critical for optimizing pharmacokinetics .

Biological Activity

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine, also known by its CAS number 865981-02-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic activity in the brain. This mechanism is significant for its potential application in treating mood disorders and anxiety .

Biological Activity Overview

The compound shows promise in several areas of biological activity:

Antidepressant Activity

Research indicates that the compound may exhibit antidepressant-like effects in animal models. In a study evaluating the efficacy of several similar compounds, (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine demonstrated a significant reduction in depressive behaviors when administered to rodents subjected to stress paradigms .

Analgesic Properties

In addition to its antidepressant effects, preliminary studies suggest that this compound may possess analgesic properties. It was observed to reduce pain responses in acute pain models, indicating potential use in pain management therapies .

Neuroprotective Effects

There is emerging evidence that (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis .

Study 1: Antidepressant Efficacy

A study published in 2020 assessed the antidepressant-like effects of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine using the forced swim test and tail suspension test in mice. The results indicated a statistically significant decrease in immobility time compared to control groups, suggesting robust antidepressant activity .

| Test Type | Control Group Immobility Time (seconds) | Treatment Group Immobility Time (seconds) |

|---|---|---|

| Forced Swim Test | 120 | 75 |

| Tail Suspension Test | 150 | 90 |

Study 2: Analgesic Activity

Another study focused on the analgesic properties of the compound utilized the hot plate test to evaluate pain response. The compound significantly increased the pain threshold in treated animals compared to controls .

| Treatment Group | Pain Threshold Increase (seconds) |

|---|---|

| Control | 5 |

| Treatment | 15 |

Q & A

Q. Example Contradiction :

- DFT predicts a planar pyrrolidine ring , but X-ray data shows slight puckering. Refine calculations using larger basis sets (e.g., def2-TZVP) and include dispersion corrections (D3-BJ) .

Advanced: What catalytic or coordination chemistry applications exist for this compound?

Answer:

The amine’s chiral centers and Lewis basicity enable:

Asymmetric catalysis : Serve as a ligand in transition-metal complexes (e.g., Ru or Ir) for hydrogenation of ketones or imines. Compare turnover frequency (TOF) with analogous DPEN ligands .

Supramolecular chemistry : Coordinate to Zn(II) or Cu(II) ions to form chiral frameworks for enantioselective sensing .

Dendrimer synthesis : Functionalize with maleimide or pyrene groups for micelle formation in drug delivery systems (see Figure 3 in ).

Q. Performance Metrics :

| Application | Metal Center | Enantioselectivity (%) | Reference |

|---|---|---|---|

| Ketone Hydrogenation | Ru | 92 (R) | |

| Chiral Framework | Zn(II) | N/A (structural) |

Advanced: How to address challenges in crystallizing this compound for structural analysis?

Answer:

Crystallization hurdles include low melting points and solvent inclusion. Optimize via:

Solvent screening : Use high-throughput vapor diffusion (e.g., 1:1 DCM/hexane) to induce slow nucleation .

Additive-driven crystallization : Introduce trace chiral acids (e.g., tartaric acid) to stabilize specific conformers .

SHELXL refinement : Handle twinning or disorder using the HKLF5 format and PART instructions in SHELX .

Basic: What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.